4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Chemical Reactions Analysis
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. Additionally, the compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar triazole derivatives, such as:
4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but differs in the substitution pattern on the phenyl rings, which can lead to variations in its biological activity and chemical reactivity.
4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
478256-99-4 |
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Molecular Formula |
C16H12Cl2N4OS |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-6-7-11(17)8-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
WRAJHRXXGBBYHI-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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